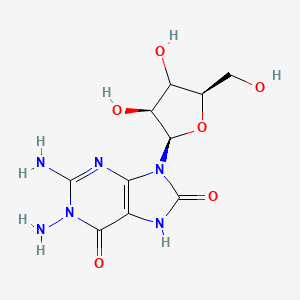
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the xylofuranosyl sugar moiety.
Glycosylation: The xylofuranosyl sugar is then glycosylated with a suitable guanine derivative under acidic or basic conditions to form the nucleoside analog.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to scale up the glycosylation process.
Optimization: Optimizing reaction conditions such as temperature, pH, and solvent systems to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the amino group.
Applications De Recherche Scientifique
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA and RNA interactions and modifications.
Medicine: Investigated for its antiviral and anticancer properties, as it can interfere with nucleic acid synthesis in pathogens and cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine involves:
Molecular Targets: The compound targets nucleic acids, specifically interacting with DNA and RNA.
Pathways Involved: It can inhibit nucleic acid synthesis by incorporating into the growing nucleic acid chain, leading to chain termination or mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl) guanine can be compared with other nucleoside analogs such as:
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-ribofuranosyl) guanine: Similar structure but with a ribofuranosyl sugar moiety.
1-Amino-7,8-dihydro-8-oxo-9-(|A-D-deoxyribofuranosyl) guanine: Contains a deoxyribofuranosyl sugar moiety.
Uniqueness
The uniqueness of this compound lies in its specific sugar moiety, which can influence its biological activity and interactions with nucleic acids. This distinct structure may confer unique properties that are not observed in other nucleoside analogs, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C10H14N6O6 |
|---|---|
Poids moléculaire |
314.26 g/mol |
Nom IUPAC |
1,2-diamino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione |
InChI |
InChI=1S/C10H14N6O6/c11-9-14-6-3(7(20)16(9)12)13-10(21)15(6)8-5(19)4(18)2(1-17)22-8/h2,4-5,8,17-19H,1,12H2,(H2,11,14)(H,13,21)/t2-,4?,5+,8-/m1/s1 |
Clé InChI |
SIXZCFPRAGPNFK-UKPFUCPKSA-N |
SMILES isomérique |
C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C3=C(C(=O)N(C(=N3)N)N)NC2=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



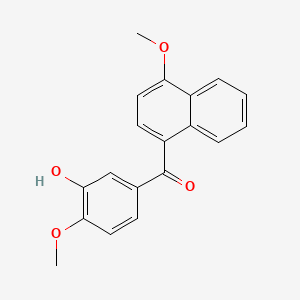
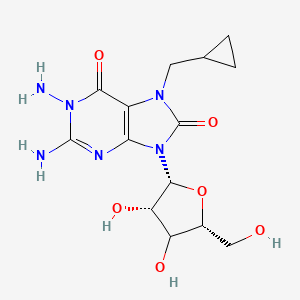

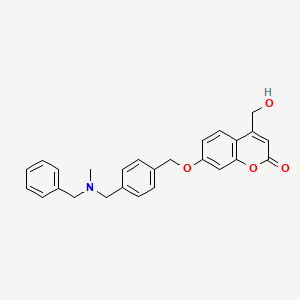
![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
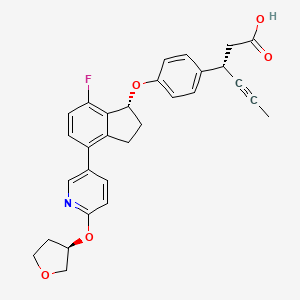
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
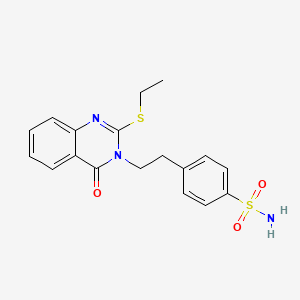
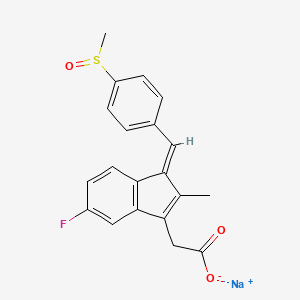
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
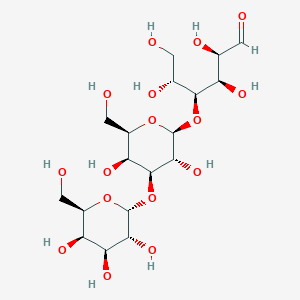
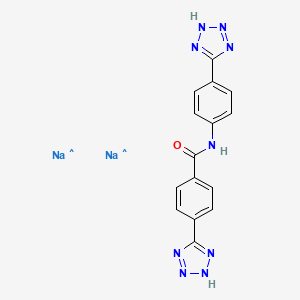
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
